1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea
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Overview
Description
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring . This intermediate is then coupled with a substituted phenyl isocyanate to form the final urea derivative. The reaction conditions often involve the use of catalysts such as metal catalysts or nanocatalysts to improve yield and efficiency .
Chemical Reactions Analysis
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and pathways involved in cell proliferation and survival . The compound’s antimicrobial activity is likely due to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
Comparison with Similar Compounds
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea can be compared with other benzoxazole derivatives such as:
Flunoxaprofen: A non-steroidal anti-inflammatory drug.
Tafamidis: Used for the treatment of transthyretin amyloidosis.
Benzothiazole derivatives: Known for their antifungal and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c1-28-19-12-16(13-20(29-2)21(19)30-3)25-23(27)24-15-10-8-14(9-11-15)22-26-17-6-4-5-7-18(17)31-22/h4-13H,1-3H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVJVCJLLKPYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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